![molecular formula C22H16ClN3O2S B2972147 (3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(4-(2-pyridylthio)phenyl)formamide CAS No. 1024577-86-3](/img/structure/B2972147.png)
(3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(4-(2-pyridylthio)phenyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(4-(2-pyridylthio)phenyl)formamide, commonly referred to as CMPF, is a small molecule that has been studied extensively due to its potential as a therapeutic agent. CMPF has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects. In addition, CMPF has been found to possess significant neuroprotective and neuroregenerative properties, making it an attractive candidate for the treatment of neurological disorders.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Studies on the synthesis of heterocyclic compounds, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, highlight the importance of these structures in medicinal chemistry and drug design. These compounds often serve as key intermediates in the synthesis of pharmaceuticals with various therapeutic potentials, including anticancer, antimicrobial, and anti-inflammatory activities (Quiroga et al., 1999), (Tominaga et al., 1990).
Molecular Interaction Studies
Research on molecular interactions, such as the study of antagonist compounds with cannabinoid receptors, provides insights into how specific molecular structures interact with biological targets. These studies are crucial for understanding the pharmacodynamics of drugs and developing new therapeutic agents with optimized efficacy and safety profiles (Shim et al., 2002).
Novel Synthetic Methods
The development of novel synthetic methods for heterocyclic compounds is a key area of research in organic chemistry. These methods enable the efficient and selective synthesis of complex molecules, which can be used in various fields, including drug discovery and material science. For instance, the preparation of 3-aryl-4-formylpyrazoles from methyl ketones represents an innovative approach to generating useful building blocks for combinatorial chemistry (Luca et al., 2004).
Isoxazole Derivatives in Immunotherapy
Isoxazole derivatives, such as leflunomide and its metabolites, have been studied for their immunosuppressive properties, particularly in the context of rheumatoid arthritis treatment. These compounds inhibit dihydroorotate dehydrogenase, a key enzyme in the pyrimidine de novo synthesis pathway, affecting immune cell function and providing a potential mechanism for therapeutic intervention in autoimmune diseases (Knecht & Löffler, 1998).
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(4-pyridin-2-ylsulfanylphenyl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2S/c1-14-20(21(26-28-14)17-6-2-3-7-18(17)23)22(27)25-15-9-11-16(12-10-15)29-19-8-4-5-13-24-19/h2-13H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIICQUGIINLZKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)SC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(4-(2-pyridylthio)phenyl)formamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.